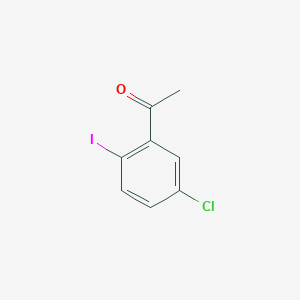

1-(5-Chloro-2-iodophenyl)ethanone

Description

1-(5-Chloro-2-iodophenyl)ethanone (C₈H₆ClIO) is a halogenated acetophenone derivative characterized by a ketone group at the 1-position and chloro/iodo substituents at the 5- and 2-positions of the phenyl ring, respectively. Its synthesis involves Friedel-Crafts acylation or direct halogenation, yielding a yellow oil with a 40% yield . Key spectral data include:

- ¹H NMR: δ 7.83 (d, J=8.4 Hz), 7.41 (d, J=2.4 Hz), 7.11 (dd, J=8.4, 2.4 Hz), 2.60 (s).

- ¹³C NMR: δ 200.3 (C=O), 145.4–88.0 (aromatic carbons), 29.4 (CH₃).

- HRMS: [M⁺] observed at 279.9147 (calc. 279.9146) .

The compound’s reactivity and applications in organic synthesis (e.g., as a precursor for pharmaceuticals) are influenced by its electron-withdrawing substituents and steric effects .

Properties

Molecular Formula |

C8H6ClIO |

|---|---|

Molecular Weight |

280.49 g/mol |

IUPAC Name |

1-(5-chloro-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H6ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 |

InChI Key |

SUJDECOOPAEOOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-hydroxyacetophenone using N-iodosuccinimide in the presence of p-toluenesulfonic acid in acetonitrile at room temperature . The reaction mixture is stirred for several hours, followed by quenching with an ice-cold saturated aqueous solution of sodium thiosulfate. The product is then filtered and recrystallized to obtain pure this compound.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable techniques. One such method includes the reaction of 5-chloro-2-hydroxyacetophenone with iodine monochloride in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted acetophenones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

1-(5-Chloro-2-iodophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution

Halogen positioning and type significantly alter physicochemical properties. Key examples include:

Key Observations :

- Electron-Withdrawing Effects: The iodo group in this compound enhances electrophilicity compared to fluoro/bromo analogues, favoring nucleophilic substitution .

- Melting Points: Nitro-substituted derivatives (e.g., 1-(5-Chloro-2-nitrophenyl)ethanone) exhibit higher melting points due to stronger intermolecular interactions .

Oxygen-Containing Derivatives

Phenolic and ether-linked analogues demonstrate varied bioactivity:

Key Observations :

- Phenolic Derivatives: The hydroxyl group in 1-(5-Chloro-2-hydroxyphenyl)ethanone enables hydrogen bonding, enhancing solubility and antioxidant activity .

- Hybrid Halogen-Oxygen Compounds: 1-(5-Chloro-2-hydroxy-3-iodophenyl)ethanone shows dual functionality, enabling diverse derivatization for antimicrobial applications .

Nitrogen-Containing Analogues

Nitrogen substituents introduce pharmacological relevance:

Key Observations :

- Antimalarial Activity: Nitro and thioether groups in indolyl-ethanones enhance activity against Plasmodium, surpassing chloroquine .

- Trifluoromethyl Derivatives: The CF₃ group in 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone improves metabolic stability .

Heterocyclic Analogues

Thiophene and benzofuran derivatives exhibit unique properties:

Biological Activity

1-(5-Chloro-2-iodophenyl)ethanone, an organic compound characterized by its unique halogenated structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chloro and an iodo substituent on a phenyl ring attached to an ethanone functional group. Its molecular formula is C8H6ClI, and it is classified as a halogenated ketone. The presence of both chlorine and iodine atoms significantly influences its reactivity and biological interactions, making it a subject of interest for therapeutic applications.

The compound can be synthesized through various methods, which influence its purity and yield. The structural formula is represented as follows:

The molecular weight is approximately 280.49 g/mol, and it has a purity level of 95% as reported by suppliers .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biological molecules. The dual halogenation may enhance its reactivity towards nucleophilic sites on proteins, which is crucial for drug design and development.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Its structural similarity to other known anticancer agents allows for the exploration of its efficacy against various cancer cell lines.

Case Study: Ewing's Sarcoma

In a study focused on Ewing's sarcoma, compounds structurally related to this compound demonstrated significant antiproliferative activity. For instance, related compounds showed growth inhibition in TC32 cells with GI50 values ranging from 0.9 μM to 20 μM . This suggests that further exploration of this compound could yield similar or enhanced activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of halogenated compounds is essential for predicting their biological behavior. The presence of halogens like chlorine and iodine can significantly alter the electronic properties and steric effects of the molecule.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Bromo-2-iodophenyl)ethanone | Bromine instead of chlorine | Exhibits different reactivity due to bromine's properties |

| 1-(5-Fluoro-2-iodophenyl)ethanone | Fluorine instead of chlorine | Fluorine's electronegativity alters chemical behavior |

| 1-(4-Iodophenyl)ethanone | Lacks chlorine atom | Less reactive in substitution reactions |

| 2-Chloro-1-(2-iodophenyl)ethanone | Different positioning of halogens | Unique reactivity profile due to structural differences |

The comparative analysis shows that the presence of both chlorine and iodine contributes to distinct reactivity profiles, enhancing the compound's utility in synthetic organic chemistry .

The mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may act as a Michael acceptor, allowing it to form covalent bonds with thiol groups in proteins, potentially leading to altered protein function or apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.